molecular formula C18H28ClNO6 B4043397 N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate

N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate

Cat. No.: B4043397
M. Wt: 389.9 g/mol
InChI Key: ACUWZLLEHAXVBF-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate is a useful research compound. Its molecular formula is C18H28ClNO6 and its molecular weight is 389.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.1605153 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonded Structures in Organic Amine Oxalates

Research by Vaidhyanathan, Natarajan, and Rao (2002) on organic amine oxalates, including structures similar to the query compound, emphasizes the diversity of hydrogen bonded networks these compounds can form. These structures have implications for understanding the thermal stability and potential applications of such compounds in materials science and pharmaceuticals (Vaidhyanathan, Natarajan, & Rao, 2002).

Aggregation of Lithium Phenolates

Jackman and Smith (1988) investigated lithium phenolates, closely related to the query compound, to understand the equilibrium between dimer and tetramer formations. This research is crucial for the synthesis and reactivity of organic lithium salts, which are fundamental in many synthetic organic reactions (Jackman & Smith, 1988).

Synthetic Methodologies and Intermediates

Yuanbiao et al. (2016) discussed the synthesis of chloro-2-oxo-butyric acid ethyl ester, a compound that shares functional groups with the queried chemical, highlighting its importance as an intermediate in synthesizing biologically active compounds. This underscores the significance of such chemicals in developing pharmaceuticals and agrochemicals (Yuanbiao et al., 2016).

Corrosion Inhibitors

A study by Zarrouk et al. (2014) on quinoxalines as corrosion inhibitors for copper in nitric acid media could relate to the structural insights and electronic properties of compounds similar to the query compound. Understanding these relationships aids in designing more effective corrosion inhibitors (Zarrouk et al., 2014).

Liquid Crystals

Research by Naikwadi et al. (1980) on liquid crystals utilizing compounds that bear resemblance in structural functionality to the query compound explores the application of such materials as stationary phases in gas-liquid chromatography. This has implications for analytical chemistry and materials science (Naikwadi et al., 1980).

Properties

IUPAC Name

N-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO2.C2H2O4/c1-5-14(4)18-6-7-19-8-9-20-15-10-12(2)16(17)13(3)11-15;3-1(4)2(5)6/h10-11,14,18H,5-9H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUWZLLEHAXVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=CC(=C(C(=C1)C)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 2
N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 3
N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 4
N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 5
N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 6
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N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate

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